4-Methylphthalazin-1-amine
Overview
Description
4-Methylphthalazin-1-amine is a heterocyclic compound with the molecular formula C9H9N3. It belongs to the class of phthalazine derivatives, which are known for their significant biological and pharmacological activities. This compound features a phthalazine ring system substituted with a methyl group at the 4-position and an amino group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylphthalazin-1-amine typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then methylated at the 4-position. The methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to control temperature, pressure, and reaction time efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylphthalazin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for its potential antihypertensive and antitumor activities.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methylphthalazin-1-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain. Additionally, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing neurological functions .
Comparison with Similar Compounds
Phthalazine: The parent compound without the methyl and amino substitutions.
4-Methylphthalazine: Similar structure but lacks the amino group.
Phthalazin-1-amine: Similar structure but lacks the methyl group.
Uniqueness: 4-Methylphthalazin-1-amine is unique due to the presence of both the methyl and amino groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Properties
IUPAC Name |
4-methylphthalazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-7-4-2-3-5-8(7)9(10)12-11-6/h2-5H,1H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQGNYQXCIWDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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